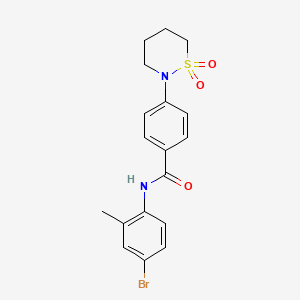

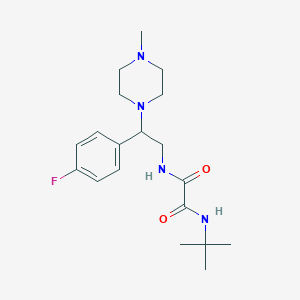

3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one

Vue d'ensemble

Description

“3-(4-Isobutylphenyl)propanal” is a chemical compound . It is structurally similar to “2-(4-Isobutylphenyl)propionic acid”, also known as Ibuprofen , which is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid .

Synthesis Analysis

While specific synthesis methods for “3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one” were not found, there are studies on the synthesis of related compounds. For instance, a novel acidic ionic liquid was used for the synthesis of 1,2,4-triazolidine-3-thione derivatives . Another study reported on the synthesis of ibuprofen derivatives using a precipitation method in which ethanol and acetone were solvents .

Molecular Structure Analysis

The molecular formula for “3-(4-Isobutylphenyl)propanal” is C13H18O . The average mass is 190.281 Da and the monoisotopic mass is 190.135757 Da .

Applications De Recherche Scientifique

- Ibuprofen Synthesis : IBP plays a crucial role in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) for pain relief and inflammation reduction . The incorporation of green chemistry techniques and alternative synthetic pathways has made ibuprofen production more environmentally friendly.

- Amide Bond Formation : IBP can be coupled with tryptamine to form N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, which has potential pharmaceutical applications .

- High-Performance Liquid Chromatography (HPLC) : IBP and its impurities are commonly analyzed using HPLC methods in the pharmaceutical industry . HPLC allows precise separation and quantification of IBP in drug formulations.

Pharmaceuticals and Drug Development

Analytical Chemistry

Mécanisme D'action

Target of Action

It’s structurally similar to ibuprofen , a non-steroidal anti-inflammatory drug (NSAID). NSAIDs like Ibuprofen primarily target the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .

Mode of Action

Considering its structural similarity to ibuprofen, it may also act by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.

Biochemical Pathways

Based on its similarity to ibuprofen, it may affect the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins by the action of cyclooxygenase enzymes. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby affecting the downstream effects related to inflammation, pain, and fever.

Pharmacokinetics

Based on the pharmacokinetics of ibuprofen , it can be inferred that this compound might also be rapidly and completely absorbed when given orally. It might bind extensively to plasma proteins and be metabolized to glucuronide conjugates, which are excreted in urine .

Result of Action

Based on its structural similarity to ibuprofen, it can be inferred that this compound might also reduce inflammation, pain, and fever by decreasing the production of prostaglandins .

Action Environment

It’s known that various factors such as ph, temperature, and presence of other substances can influence the action and stability of drugs . Furthermore, the presence of this compound in the environment could lead to its biodegradation, potentially forming various metabolites .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

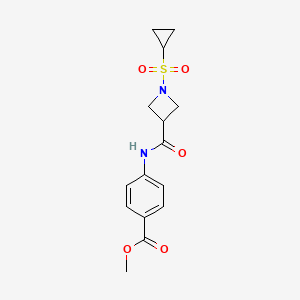

(E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-15(2)14-17-8-6-16(7-9-17)10-11-18(20)19-12-4-3-5-13-19/h6-11,15H,3-5,12-14H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEXCGYPBCMAQA-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328273 | |

| Record name | (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819161 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one | |

CAS RN |

329778-70-3 | |

| Record name | (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2715540.png)

![1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2715541.png)

![2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile](/img/structure/B2715547.png)

![2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2715554.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)